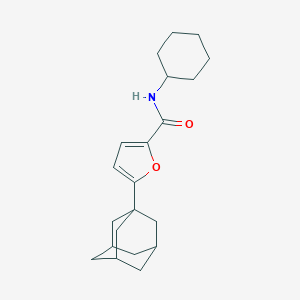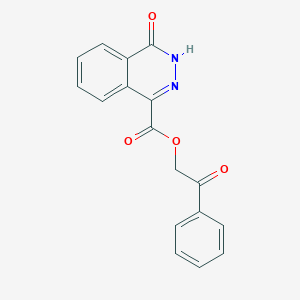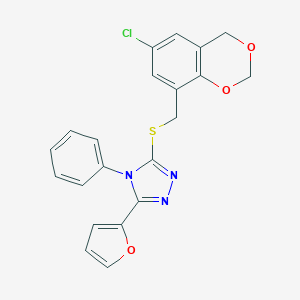![molecular formula C18H18BrN3O4 B299720 5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide](/img/structure/B299720.png)
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide, commonly known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research. It was first discovered as a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Since then, BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
BAY 11-7082 exerts its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, and activates the expression of genes involved in inflammation and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the production of amyloid beta peptides in Alzheimer's disease. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of BAY 11-7082. One potential application is in the development of novel cancer therapies. BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further studies are needed to determine its potential as a therapeutic agent. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, and further studies are needed to determine its efficacy in preclinical models. Finally, the potential off-target effects of BAY 11-7082 need to be further investigated to ensure the accuracy of experimental results.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves several steps, starting from commercially available starting materials. The detailed synthesis procedure has been published in several scientific journals and involves the use of various reagents and solvents. The final product is obtained as a white solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation is also a significant target of BAY 11-7082, and it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the production of amyloid beta peptides.
Propiedades
Nombre del producto |
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide |
|---|---|
Fórmula molecular |
C18H18BrN3O4 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
5-bromo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-9-13(10-20-11-14)18(24)21-15-1-3-16(4-2-15)26-12-17(23)22-5-7-25-8-6-22/h1-4,9-11H,5-8,12H2,(H,21,24) |
Clave InChI |
JJKCBRXJDPHTQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
SMILES canónico |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)